molecular formula C8H7N3O2 B7963321 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B7963321
M. Wt: 177.16 g/mol
InChI Key: XJPKVSVJLIXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one approach . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidine derivatives .

Scientific Research Applications

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The degree of lipophilicity of the compound allows it to diffuse easily into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-9-6-5(4)3-10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPKVSVJLIXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.